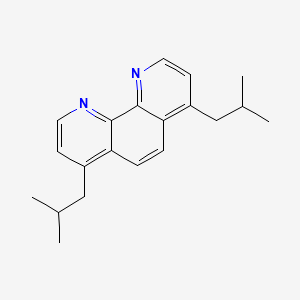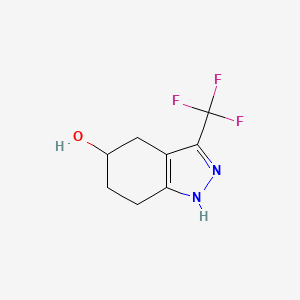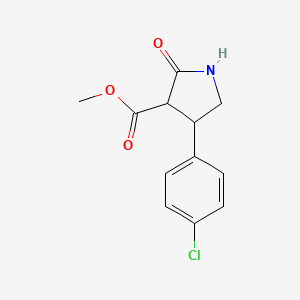
4,7-Bis(2-methylpropyl)-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis(2-methylpropyl)-1,10-phenanthroline is an organic compound that belongs to the family of phenanthrolines. Phenanthrolines are heterocyclic compounds containing three fused benzene rings with two nitrogen atoms at positions 1 and 10. This specific compound is characterized by the presence of two 2-methylpropyl groups attached to the phenanthroline core at positions 4 and 7.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(2-methylpropyl)-1,10-phenanthroline typically involves the alkylation of 1,10-phenanthroline. The reaction is carried out using 2-methylpropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,7-Bis(2-methylpropyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the 2-methylpropyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of phenanthroline derivatives with oxidized side chains.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline derivatives with new functional groups.
科学的研究の応用
4,7-Bis(2-methylpropyl)-1,10-phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a DNA intercalator and its interactions with nucleic acids.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
作用機序
The mechanism of action of 4,7-Bis(2-methylpropyl)-1,10-phenanthroline involves its ability to coordinate with metal ions and interact with biological molecules. The compound can form stable complexes with transition metals, which can then interact with DNA or proteins, leading to various biological effects. The molecular targets and pathways involved include DNA intercalation, inhibition of enzymatic activities, and disruption of cellular processes.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: The parent compound without the 2-methylpropyl groups.
4,7-Dimethyl-1,10-phenanthroline: A similar compound with methyl groups instead of 2-methylpropyl groups.
4,7-Diethyl-1,10-phenanthroline: A compound with ethyl groups at positions 4 and 7.
Uniqueness
4,7-Bis(2-methylpropyl)-1,10-phenanthroline is unique due to the presence of bulky 2-methylpropyl groups, which can influence its chemical reactivity, steric properties, and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in coordination chemistry, biological studies, and material science.
特性
分子式 |
C20H24N2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
4,7-bis(2-methylpropyl)-1,10-phenanthroline |
InChI |
InChI=1S/C20H24N2/c1-13(2)11-15-7-9-21-19-17(15)5-6-18-16(12-14(3)4)8-10-22-20(18)19/h5-10,13-14H,11-12H2,1-4H3 |
InChIキー |
OQSFSLKUKVPVPJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724511.png)


![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)


![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B11724537.png)
![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]](/img/structure/B11724540.png)

![5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride](/img/structure/B11724545.png)
![3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B11724550.png)

